molecular formula C25H20ClN5OS2 B11646958 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11646958
M. Wt: 506.0 g/mol
InChI Key: ZHAMYEPCVWMRMU-UHFFFAOYSA-N
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Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrazolone core

Preparation Methods

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolone core under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The chlorophenyl group and pyrazolone core contribute to its overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

In comparison, (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-({[2-(PYRIDIN-2-YL)ETHYL]AMINO}METHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of these functional groups, which may result in enhanced or synergistic effects.

Properties

Molecular Formula

C25H20ClN5OS2

Molecular Weight

506.0 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(2-pyridin-2-ylethyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H20ClN5OS2/c26-17-8-10-19(11-9-17)33-16-22-20(15-27-14-12-18-5-3-4-13-28-18)24(32)31(30-22)25-29-21-6-1-2-7-23(21)34-25/h1-11,13,15,30H,12,14,16H2

InChI Key

ZHAMYEPCVWMRMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)CSC4=CC=C(C=C4)Cl)C=NCCC5=CC=CC=N5

Origin of Product

United States

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